molecular formula C20H13Cl2N3O2S B2677687 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898453-55-9

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No. B2677687
M. Wt: 430.3
InChI Key: RXMZARIXZUIEHD-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, also known as DTPAIC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide' involves the reaction of 2-aminoindolizine-1-carboxylic acid with 2,3-dichloroaniline, followed by the addition of thiophene-2-carbonyl chloride. The resulting intermediate is then treated with ammonia to form the final product.

Starting Materials
2-aminoindolizine-1-carboxylic acid, 2,3-dichloroaniline, thiophene-2-carbonyl chloride, ammonia

Reaction
Step 1: 2-aminoindolizine-1-carboxylic acid is reacted with 2,3-dichloroaniline in the presence of a coupling agent such as EDCI or HATU to form the intermediate 2-amino-N-(2,3-dichlorophenyl)indolizine-1-carboxamide., Step 2: Thiophene-2-carbonyl chloride is added to the intermediate from step 1 in the presence of a base such as triethylamine to form the intermediate 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide., Step 3: The intermediate from step 2 is treated with ammonia in ethanol to form the final product, 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide.

Mechanism Of Action

The mechanism of action of 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the suppression of inflammation. These effects make it a promising candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide in lab experiments is that it exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, including:
1. Investigating the mechanism of action of 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide to optimize its therapeutic potential.
2. Developing more efficient synthesis methods for 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide to reduce production costs.
3. Conducting preclinical studies to evaluate the safety and efficacy of 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide in animal models.
4. Developing novel drug delivery systems for 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide to enhance its bioavailability and therapeutic efficacy.
5. Exploring the potential of 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide in combination therapy with other drugs to enhance its anti-cancer and anti-inflammatory effects.
In conclusion, 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a promising chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development, and future research should focus on optimizing its therapeutic potential.

Scientific Research Applications

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2S/c21-11-5-3-6-12(16(11)22)24-20(27)15-13-7-1-2-9-25(13)18(17(15)23)19(26)14-8-4-10-28-14/h1-10H,23H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMZARIXZUIEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,3-dichlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

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